molecular formula C17H19N B13666124 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline

1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13666124
M. Wt: 237.34 g/mol
InChI Key: VLUKMXBYXXFSPR-UHFFFAOYSA-N
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Description

1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of a quinoline core with an ethyl group at the 1-position and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the use of a three-component cascade reaction. This method includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in the synthesis of alkaloids.

    6-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl group at the 1-position.

    1-Ethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the phenyl group at the 6-position.

Uniqueness: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and phenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can influence the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-ethyl-6-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H19N/c1-2-18-12-6-9-16-13-15(10-11-17(16)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3

InChI Key

VLUKMXBYXXFSPR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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